カエロフィリン

概要

説明

科学的研究の応用

Fusidic acid has a wide range of scientific research applications:

作用機序

フシジン酸は、細菌のタンパク質合成を阻害することで、抗菌効果を発揮します。 リボソーム上の伸長因子G(EF-G)を特異的に標的とし、タンパク質合成中のトランスロケーションステップを阻止します . この阻害は、リボソームからのEF-Gの放出に必要な立体構造変化をブロックし、細菌の増殖を効果的に停止させます .

類似の化合物との比較

フシジン酸は、その特異的な作用機序とグラム陽性菌に対する有効性により、ステロイド系抗生物質の中でユニークな存在です。 類似の化合物には、次のようなものがあります。

- 3-ケトフシジン酸

- 11-ケトフシジン酸

- 11-デオキシフシジン酸

これらの化合物は、フシジン酸と構造的に類似していますが、官能基と生物活性が異なります . フシジン酸は、シクロデキストリンと強い複合体を形成する能力があり、溶解性と生体利用性を向上させ、臨床環境において貴重な抗生物質となっています .

生化学分析

Biochemical Properties

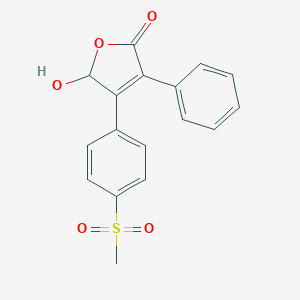

Kaerophyllin interacts with various biomolecules in biochemical reactions. It inhibits the activation of hepatic stellate cells by hepatocyte apoptotic vesicles . The compound’s chemical structure contains two carbonyl groups and a benzene ring, providing it with a certain level of stability .

Cellular Effects

Kaerophyllin has significant protective effects on liver cells. It reduces serum aspartate transaminase and alanine transaminase levels, improves histological architecture, and reduces fibrosis score . Kaerophyllin suppresses inflammation by reducing the mRNA of TNF-α, interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) genes .

Molecular Mechanism

Kaerophyllin exerts its effects at the molecular level through various mechanisms. It elevates PPAR-γ activity and reduces TNF-α-stimulated mRNA levels of intracellular adhesion molecule-1 (ICAM-1), MCP-1, and IL-1β genes . This suggests that Kaerophyllin may protect the liver from injury and fibrogenesis by suppressing hepatic inflammation and inhibiting hepatic stellate cell activation, possibly through upregulation of PPAR-γ expression .

準備方法

合成経路と反応条件

フシジン酸は、フシジウム・コッキネウムの醗酵によって合成できます。 醗酵ブロスは処理されて、抗生物質を分離および精製します . さらに、フシジン酸の塩の形であるフシジン酸ナトリウムは、フシジン酸を低アルコール溶液に溶解し、次に酢酸エチル溶液を使用して結晶化させることによって調製できます .

工業生産方法

工業的な環境では、フシジン酸は大規模な醗酵プロセスによって製造されます。 醗酵ブロスは、濾過、抽出、結晶化などのさまざまな精製工程にかけられて、純粋な抗生物質が得られます . 生産プロセスは、抗生物質の安定性と効力を維持し、不純物を最小限に抑えるように設計されています .

化学反応の分析

反応の種類

フシジン酸は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、酸化誘導体、フシジン酸の還元型、生物活性を変えた置換化合物などがあります .

科学研究への応用

フシジン酸は、幅広い科学研究に用いられています。

類似化合物との比較

Fusidic acid is unique among steroid antibiotics due to its specific mechanism of action and its effectiveness against Gram-positive bacteria. Similar compounds include:

- 3-keto fusidate

- 11-keto fusidate

- 11-deoxy fusidate

These compounds share structural similarities with fusidic acid but differ in their functional groups and biological activities . Fusidic acid’s ability to form strong complexes with cyclodextrins enhances its solubility and bioavailability, making it a valuable antibiotic in clinical settings .

特性

IUPAC Name |

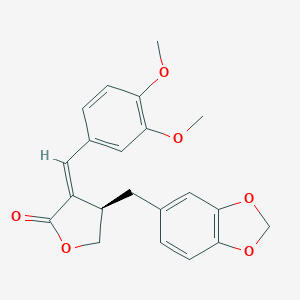

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKOHFAJPKLSBP-MDNIKOHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75590-33-9 | |

| Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075590339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

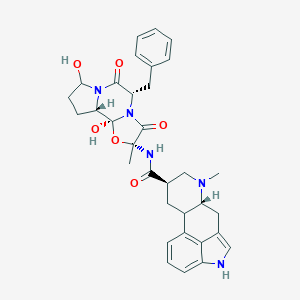

Q1: What is kaerophyllin and where is it found?

A1: Kaerophyllin is a lignan, a type of natural product, originally isolated from the roots of spotted cow parsley (Chaerophyllum maculatum). [, ] It has since been identified in other plant species like Bupleurum smithii, Bupleurum bicaule, and Anthriscus sylvestris. [, , ]

Q2: What is the molecular formula, weight, and key spectroscopic data for kaerophyllin?

A2: Kaerophyllin has the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol. Its structure has been confirmed through UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, ] For detailed NMR assignments based on COSY, long-range COSY, selective INEPT, FLOCK scalar interactions, and NOE experiments, refer to the X-ray crystal structure analysis. []

Q3: What are the known biological activities of kaerophyllin?

A3: Research suggests that kaerophyllin exhibits anti-fibrotic activity. Studies indicate it may inhibit the activation of hepatic stellate cells (HSCs), key players in hepatic fibrosis, particularly when induced by apoptotic bodies from hepatocytes. [, ]

Q4: How does kaerophyllin interact with its biological targets?

A4: While the precise mechanism of action remains under investigation, studies suggest that kaerophyllin may interfere with the signaling pathways involved in HSC activation. [, ] Further research is necessary to fully elucidate its interactions with specific molecular targets.

Q5: Have any studies investigated the in vivo effects of kaerophyllin?

A5: Yes, preclinical studies in rat models have demonstrated the potential of kaerophyllin to protect against liver fibrosis. []

Q6: Are there any established analytical methods for the quantification of kaerophyllin?

A6: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the determination of kaerophyllin in plant material, particularly in Bupleurum smithii. [] Another study utilized HPLC coupled with mass spectrometry (HPLC-MS) to quantify kaerophyllin in Anthriscus sylvestris fruits. []

Q7: Has the total synthesis of kaerophyllin been achieved?

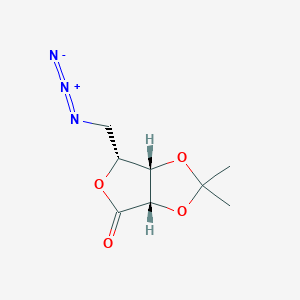

A8: Yes, researchers have successfully developed a convenient and rapid total synthesis method for (-)-kaerophyllin, along with (-)-hinokinin and (±)-isohinokinin. This approach utilizes a condensation reaction of an aromatic aldehyde followed by alkylation to build the dibenzylbutyrolactone-lignan skeleton. Subsequent hydrolysis, resolution with quinine, reduction, and potentially oxidation steps lead to the final compounds. This achievement marks the first reported asymmetric total synthesis of (-)-kaerophyllin. [, ]

Q8: Is there any information on the stability of kaerophyllin under various conditions?

A9: While specific studies on kaerophyllin’s stability are limited within the provided research, its isolation and characterization from plant material suggest a degree of natural stability. [, ] Further investigation is required to determine its stability under different conditions like pH, temperature, and light exposure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)